molecular formula C9H10F2O B3092281 2-(Difluoromethoxy)-1,4-dimethyl-benzene CAS No. 1226388-16-4

2-(Difluoromethoxy)-1,4-dimethyl-benzene

Cat. No.: B3092281
CAS No.: 1226388-16-4
M. Wt: 172.17 g/mol
InChI Key: UVBOURALDIUHOY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1,4-dimethyl-benzene is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-1,4-dimethyl-benzene typically involves difluoromethylation reactions. One common method is the reaction of 1,4-dimethylbenzene with difluoromethyl ether in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

2-(Difluoromethoxy)-1,4-dimethyl-benzene undergoes various chemical reactions, including:

Scientific Research Applications

2-(Difluoromethoxy)-1,4-dimethyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,4-dimethyl-benzene involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby affecting its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

2-(Difluoromethoxy)-1,4-dimethyl-benzene can be compared with other fluorinated compounds such as trifluoromethylbenzene and difluoromethylbenzene. While all these compounds share the presence of fluorine atoms, this compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Similar compounds include:

    Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(difluoromethoxy)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBOURALDIUHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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